p-Aminosalicylic acid magnesium salt

Übersicht

Beschreibung

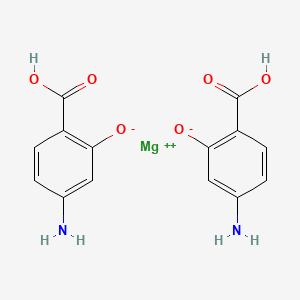

p-Aminosalicylic acid magnesium salt is a derivative of p-aminosalicylic acid, a compound primarily known for its use in the treatment of tuberculosis. The magnesium salt form is often used to improve the solubility and stability of the compound, making it more suitable for pharmaceutical applications.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of p-aminosalicylic acid magnesium salt typically involves the neutralization of p-aminosalicylic acid with magnesium hydroxide or magnesium carbonate. The reaction is carried out in an aqueous medium, and the resulting salt is isolated by filtration and drying.

-

Neutralization with Magnesium Hydroxide

- p-Aminosalicylic acid + Magnesium hydroxide → this compound + Water

Conditions: Aqueous medium, room temperature, stirring until complete dissolution.

-

Neutralization with Magnesium Carbonate

- p-Aminosalicylic acid + Magnesium carbonate → this compound + Carbon dioxide + Water

Industrial Production Methods

Industrial production of this compound follows similar principles but on a larger scale. The process involves:

Large-scale neutralization: Using industrial reactors to mix p-aminosalicylic acid with magnesium hydroxide or magnesium carbonate.

Filtration and Drying: The resulting mixture is filtered to remove any unreacted materials and then dried using industrial dryers to obtain the final product.

Analyse Chemischer Reaktionen

Types of Reactions

p-Aminosalicylic acid magnesium salt can undergo various chemical reactions, including:

Oxidation: The amino group can be oxidized to form nitroso or nitro derivatives.

Reduction: The carboxyl group can be reduced to form alcohol derivatives.

Substitution: The hydroxyl group can be substituted with other functional groups.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide. Conditions typically involve acidic or neutral pH.

Reduction: Common reducing agents include lithium aluminum hydride and sodium borohydride. Conditions typically involve anhydrous solvents.

Substitution: Common reagents include alkyl halides and acyl chlorides. Conditions typically involve basic or neutral pH.

Major Products

Oxidation: Nitroso-p-aminosalicylic acid, Nitro-p-aminosalicylic acid.

p-Aminosalicylic alcohol.Substitution: Alkylated or acylated derivatives of p-aminosalicylic acid.

Wissenschaftliche Forschungsanwendungen

Medical Applications

1.1 Treatment of Tuberculosis

p-Aminosalicylic acid magnesium salt is primarily utilized in the treatment of multidrug-resistant tuberculosis. It acts as a second-line agent, often used in conjunction with other antituberculosis medications. The compound's mechanism involves inhibiting bacterial cell wall synthesis and disrupting metabolic processes, which is crucial in combating resistant strains of Mycobacterium tuberculosis .

1.2 Neuroprotective Effects

Recent studies have highlighted the neuroprotective properties of this compound against heavy metal-induced neurotoxicity, particularly manganese and lead exposure:

- Manganese Neurotoxicity : Research indicates that sodium para-aminosalicylic acid (a related compound) can alleviate manganese-induced oxidative stress and neuroinflammation. It has been shown to inhibit the activation of the NLRP3 inflammasome and reduce reactive oxygen species (ROS) generation, which contributes to neuronal damage . The compound also enhances mitochondrial function and promotes antioxidant enzyme activity in affected neurons .

- Lead-Induced Neurotoxicity : this compound has demonstrated protective effects against lead-induced neuronal damage. Studies show that it mitigates cognitive impairment and neuronal apoptosis by modulating inflammatory pathways and restoring neurotransmitter homeostasis .

Case Studies

3.1 Clinical Observations

A longitudinal study spanning 17 years indicated that sodium para-aminosalicylic acid effectively treated manganese-induced occupational Parkinsonism, showcasing its potential beyond tuberculosis treatment . Additionally, various animal models have confirmed its efficacy in reducing lead-induced cognitive deficits through both behavioral assessments and histopathological evaluations.

3.2 In Vitro Studies

In vitro experiments using SH-SY5Y neuroblastoma cells demonstrated that this compound could significantly reduce cell death caused by lead and cadmium co-exposure. The compound increased the expression of protective proteins while decreasing markers of apoptosis .

Data Tables

| Application Area | Mechanism of Action | Key Findings |

|---|---|---|

| Tuberculosis Treatment | Inhibition of bacterial metabolism | Effective against multidrug-resistant strains |

| Neuroprotection (Manganese) | Antioxidant enhancement | Reduces oxidative stress and inflammation |

| Neuroprotection (Lead) | Modulation of inflammatory pathways | Mitigates cognitive impairment |

Wirkmechanismus

The primary mechanism of action of p-aminosalicylic acid magnesium salt involves the inhibition of folic acid synthesis in bacteria. The compound binds to pteridine synthetase with greater affinity than para-aminobenzoic acid, effectively inhibiting the synthesis of folic acid. This inhibition slows down bacterial cell growth and multiplication, making it an effective bacteriostatic agent.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

- p-Aminosalicylic acid sodium salt

- p-Aminosalicylic acid calcium salt

- p-Aminosalicylic acid potassium salt

Comparison

- Solubility : The magnesium salt form generally has better solubility compared to the sodium and calcium salts.

- Stability : The magnesium salt form is more stable under various environmental conditions compared to the sodium and potassium salts.

- Efficacy : The efficacy of the magnesium salt form in inhibiting bacterial growth is comparable to other salts, but its improved solubility and stability make it a preferred choice in pharmaceutical formulations.

Conclusion

p-Aminosalicylic acid magnesium salt is a versatile compound with significant applications in medicine, chemistry, biology, and industry. Its improved solubility and stability make it a valuable derivative of p-aminosalicylic acid, particularly in the treatment of tuberculosis and other bacterial infections. The compound’s unique properties and mechanism of action continue to make it a subject of interest in scientific research and industrial applications.

Biologische Aktivität

p-Aminosalicylic acid magnesium salt (PAS-Mg) is a derivative of p-aminosalicylic acid (PAS), an established anti-tuberculosis agent. PAS has been utilized in the treatment of tuberculosis, particularly in combination with other drugs to enhance efficacy and reduce resistance. The magnesium salt form of PAS may offer additional benefits, particularly concerning its solubility and bioavailability. This article explores the biological activity of PAS-Mg, focusing on its mechanisms of action, therapeutic applications, and relevant research findings.

The primary mechanism by which PAS exerts its biological effects is through the inhibition of folic acid synthesis in bacteria. PAS competes with para-aminobenzoic acid (PABA) for binding to dihydropteroate synthase (DHPS), thus disrupting the folate synthesis pathway essential for bacterial growth. This action is particularly effective against Mycobacterium tuberculosis, the causative agent of tuberculosis.

- Inhibition of Folate Synthesis: PAS-Mg binds to DHPS with a higher affinity than PABA, leading to decreased folic acid production and subsequent bacterial growth inhibition .

- Bacteriostatic Activity: PAS is classified as bacteriostatic, meaning it prevents bacterial multiplication without directly killing the bacteria, which helps in reducing the development of resistance to other antibiotics like isoniazid and streptomycin .

Therapeutic Applications

PAS-Mg has been primarily studied for its role in treating tuberculosis, but emerging research suggests potential applications in neuroprotection and inflammation:

- Tuberculosis Treatment: PAS is often used alongside first-line anti-tubercular drugs. Its ability to inhibit bacterial resistance makes it a valuable component in multi-drug regimens .

- Neuroprotective Effects: Studies indicate that PAS can mitigate manganese-induced neurotoxicity by protecting dopaminergic neurons from oxidative stress and inflammation. This suggests a potential role for PAS-Mg in treating neurodegenerative conditions related to manganese exposure .

Table 1: Summary of Key Research Studies on PAS-Mg

Case Studies

Case Study 1: Tuberculosis Treatment Efficacy

A clinical study involving patients with drug-resistant tuberculosis demonstrated that adding PAS to standard treatment regimens significantly improved treatment outcomes compared to controls. Patients receiving PAS showed a higher rate of sputum conversion and fewer adverse effects related to drug interactions.

Case Study 2: Neuroprotective Properties

In an animal model investigating manganese neurotoxicity, rats treated with PAS exhibited reduced levels of apoptosis markers in the brain compared to untreated controls. This suggests that PAS may serve as a neuroprotective agent against environmental toxins .

Eigenschaften

IUPAC Name |

magnesium;5-amino-2-carboxyphenolate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/2C7H7NO3.Mg/c2*8-4-1-2-5(7(10)11)6(9)3-4;/h2*1-3,9H,8H2,(H,10,11);/q;;+2/p-2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OLNYXANHZIFMBQ-UHFFFAOYSA-L | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1N)[O-])C(=O)O.C1=CC(=C(C=C1N)[O-])C(=O)O.[Mg+2] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H12MgN2O6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20241190 | |

| Record name | Bis(4-aminosalicylato-O1,O2)magnesium | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20241190 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

328.56 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

94233-03-1 | |

| Record name | Magnesium, bis(4-amino-2-hydroxybenzoato-O1,O2)-, (T-4)- | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=94233-03-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Bis(4-aminosalicylato-O1,O2)magnesium | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20241190 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.